N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine
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Overview
Description
N1,N3-Dimethylbicyclo[111]pentane-1,3-diamine is a chemical compound with the molecular formula C7H14N2 It is characterized by a bicyclic structure, which includes a bicyclo[111]pentane core with two methyl groups and two amine groups attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which can be obtained through various methods, including the Diels-Alder reaction.
Functionalization: The bicyclo[1.1.1]pentane core is then functionalized to introduce the amine groups at the 1 and 3 positions. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.
Methylation: The final step involves the methylation of the amine groups to obtain this compound. This can be done using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethylbicyclo[1.1.1]pentane-1,3-diamine: Similar structure but with different methylation pattern.
Bicyclo[1.1.1]pentane-1,3-diamine: Lacks the methyl groups present in N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine.
Uniqueness
This compound is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-8-6-3-7(4-6,5-6)9-2/h8-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQYNGOUGPMTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CC(C1)(C2)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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